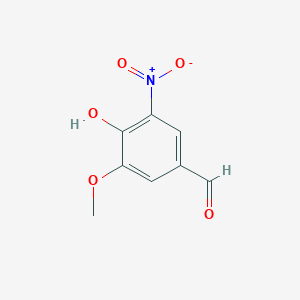

5-Nitrovanillin

説明

特性

IUPAC Name |

4-hydroxy-3-methoxy-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c1-14-7-3-5(4-10)2-6(8(7)11)9(12)13/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEHYRTJBFMZHCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2075344 | |

| Record name | 5-Nitrovanillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow powder; [Alfa Aesar MSDS] | |

| Record name | 5-Nitrovanillin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19817 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6635-20-7 | |

| Record name | 5-Nitrovanillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6635-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitrovanillin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006635207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Nitrovanillin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35352 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Nitrovanillin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16932 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Nitrovanillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitrovanillin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.940 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-NITROVANILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6SQ47R9WB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 5-Nitrovanillin

This guide provides an in-depth overview of 5-Nitrovanillin, a key organic intermediate. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, synthesis protocols, and significant applications, particularly in the pharmaceutical industry.

Core Compound Identification

This compound is a nitrated derivative of vanillin (B372448). Its formal IUPAC name is 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. The presence of multiple reactive functional groups—aldehyde, hydroxyl, methoxy, and nitro groups—makes it a versatile precursor in organic synthesis.[1][2]

| Identifier | Value |

| CAS Number | 6635-20-7[1][3][4] |

| Molecular Formula | C₈H₇NO₅[1][3][4] |

| IUPAC Name | 4-hydroxy-3-methoxy-5-nitrobenzaldehyde[1][5] |

| Synonyms | Vanillin, 5-nitro-; 3-Methoxy-4-hydroxy-5-nitrobenzaldehyde[4][5][6] |

| EC Number | 229-633-2[2] |

| PubChem CID | 81134[2] |

Physicochemical Properties

This compound is a yellow to yellow-green crystalline solid.[1][2][3][6] It is characterized by its limited solubility in water but shows good solubility in alkaline solutions and methanol.[1][2][7]

| Property | Value |

| Molecular Weight | 197.14 g/mol [1] |

| Melting Point | 172–178 °C[1][2][3][4] |

| Boiling Point | 212.3 °C to 320.9 °C at 760 mmHg[2][3][4] |

| Density | ~1.5 g/cm³[3] |

| Flash Point | 97 °C to 147.9 °C[2][3][8] |

| Water Solubility | 700 mg/L at 23°C[4] |

| Appearance | Yellow crystalline powder[1][2][3] |

Synthesis Protocols

The primary method for synthesizing this compound is through the nitration of vanillin. Below are detailed experimental protocols for common synthesis methods.

This is the most common laboratory-scale synthesis method.

-

Principle : Electrophilic aromatic substitution where the nitro group (NO₂⁺) from nitric acid is introduced onto the vanillin ring, ortho to the hydroxyl group.

-

Reagents :

-

Vanillin

-

Concentrated Nitric Acid (65-70%)

-

Glacial Acetic Acid (solvent)

-

-

Procedure :

-

Dissolve vanillin in glacial acetic acid in a suitable reaction vessel.

-

Cool the mixture in an ice bath to maintain a low temperature.

-

Slowly add concentrated nitric acid dropwise to the stirred solution, ensuring the temperature remains between 20–40°C.[1]

-

After the addition is complete, continue stirring for 2–4 hours.[1]

-

Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Filter the resulting yellow solid, wash with cold water, and dry.

-

Purify the crude product by recrystallization from ethanol (B145695) or acetic acid.[1][2]

-

-

Yield : Approximately 75%.[1][2] An optimized method using acetyl nitrate (B79036) with a silica (B1680970) gel catalyst can increase yields to 88%.[1][2]

This method offers a more environmentally friendly alternative to using concentrated nitric acid.[9]

-

Principle : CAN acts as the nitrating agent in the presence of a phase transfer catalyst.[9]

-

Reagents :

-

Vanillin

-

Cerium Ammonium Nitrate (CAN)

-

Acetic Acid (5-90% v/v)

-

Polyethylene Glycol-400 (PEG-400) as a phase transfer catalyst

-

-

Procedure :

-

Dissolve vanillin and PEG-400 in the specified concentration of acetic acid. The molar ratio of vanillin to PEG-400 is typically 1:1.25.[9][10]

-

Slowly add an aqueous solution of CAN to the mixture. The molar ratio of vanillin to CAN ranges from 1:0.6 to 1:1.6.[9][10]

-

Stir the reaction mixture magnetically at a controlled temperature between 20–60°C for 1.0–2.5 hours.[9][10]

-

Monitor the reaction's completion using Thin Layer Chromatography (TLC).[9]

-

Upon completion, pour the mixture into ice water to precipitate the product.

-

Filter the solid, wash with distilled water, and dry to obtain the crude product.

-

-

Yield : Greater than 85% has been reported.[1]

Biological Activities and Applications

This compound is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other bioactive molecules.[1]

The most prominent application of this compound is as a key precursor for synthesizing Catechol-O-methyltransferase (COMT) inhibitors like Entacapone and Opicapone.[1][2][3]

-

Mechanism of Action : In Parkinson's disease, the drug Levodopa is used to increase dopamine (B1211576) levels. COMT is an enzyme that breaks down Levodopa before it reaches the brain. COMT inhibitors block this enzyme, thereby increasing the bioavailability of Levodopa and prolonging its therapeutic effects.[3] this compound is a critical building block for creating the chemical structure of these inhibitors.[1]

-

Antimicrobial and Anticancer Agents : Research has shown that this compound and its derivatives possess antimicrobial, antifungal, and anti-glycation properties.[1][3] It serves as a building block for novel heterocyclic compounds, such as tetrahydropyrimidines and 1,3,4-oxadiazoles, which are screened for potential antimicrobial and anticancer activities.[1] Some derivatives have been found to induce apoptosis in cancer cells, indicated by an increase in the subG1 phase of the cell cycle.[1]

-

Coenzyme Q Synthesis : It is an intermediate in the synthetic pathway for Coenzyme Q analogs.[1][2]

-

Phenethylamine Synthesis : The compound is used as a starting material for various psychoactive phenethylamines.[2]

-

Redox Indicator : The nitro group can be reduced, causing a color change, which makes this compound a potential redox indicator in analytical chemistry.[3][7]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

¹H NMR : The proton NMR spectrum is available and used for structural confirmation.[11]

-

FTIR : Infrared spectroscopy data, often obtained using KBr pellets or ATR techniques, helps identify functional groups.[5][12]

-

UV-Vis : The UV-Visible spectrum, typically measured in a solvent like methanol, provides information about the electronic transitions within the molecule.[13]

-

Mass Spectrometry : GC-MS analysis shows a top peak at m/z 197, corresponding to the molecular ion.[5]

This guide consolidates the essential technical information on this compound, highlighting its properties, synthesis, and critical role as an intermediate in modern chemistry and pharmacology. Researchers are encouraged to consult the cited literature for more detailed experimental data and safety information.

References

- 1. This compound|CAS 6635-20-7|Research Chemical [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. innospk.com [innospk.com]

- 4. This compound|lookchem [lookchem.com]

- 5. This compound | C8H7NO5 | CID 81134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 6635-20-7 [chemicalbook.com]

- 7. Buy this compound | 6635-20-7 [smolecule.com]

- 8. This compound CAS#: 6635-20-7 [m.chemicalbook.com]

- 9. Page loading... [guidechem.com]

- 10. CN102304051A - Method for preparing 5-nitro vanillin - Google Patents [patents.google.com]

- 11. This compound(6635-20-7) 1H NMR [m.chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. spectrabase.com [spectrabase.com]

Synthesis of 5-Nitrovanillin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 5-Nitrovanillin from vanillin (B372448), a critical intermediate in the pharmaceutical and flavor industries. This document details various synthetic methodologies, presents comparative data, and offers detailed experimental protocols.

Introduction

This compound (4-hydroxy-3-methoxy-5-nitrobenzaldehyde) is a nitrated derivative of vanillin.[1] Its molecular formula is C₈H₇NO₅, and it has a molecular weight of 197.14 g/mol .[1][2] This yellow crystalline solid is sparingly soluble in water but dissolves in alkaline solutions and methanol.[1][2] The presence of multiple reactive functional groups—aldehyde, hydroxyl, methoxy, and nitro groups—makes this compound a versatile precursor for the synthesis of various organic compounds, including active pharmaceutical ingredients (APIs) like the catechol-O-methyltransferase (COMT) inhibitors entacapone (B1671355) and opicapone, which are used in the management of Parkinson's disease.[1][2]

Synthetic Methodologies

The primary route for the synthesis of this compound is the electrophilic nitration of vanillin. Several methods have been developed to achieve this transformation, with variations in nitrating agents, solvents, and catalysts to optimize yield and purity.

Nitration with Nitric Acid in Acetic Acid

The most traditional and widely cited method involves the direct nitration of vanillin using concentrated nitric acid in a glacial acetic acid solvent.[1][2] This method is straightforward but requires careful temperature control to minimize the formation of by-products.

Nitration with Acetyl Nitrate (B79036)

An improved method utilizes acetyl nitrate as the nitrating agent, often in the presence of a catalyst such as silica (B1680970) gel.[1][2] This approach can lead to higher yields compared to the conventional nitric acid method.

Cerium Ammonium Nitrate (CAN) Mediated Nitration

A greener alternative employs Cerium Ammonium Nitrate (CAN) as the nitrating agent.[3][4][5] This method often utilizes a phase transfer catalyst like polyethylene (B3416737) glycol-400 (PEG-400) and can proceed under milder conditions.[3][4][5]

Low-Temperature Nitration in Dichloromethane (B109758)

To enhance selectivity and reduce side reactions, the nitration can be performed at low temperatures (0–5°C) using nitric acid in a dichloromethane (DCM) solvent.[2][6][7]

Comparative Data of Synthetic Methods

The following table summarizes the quantitative data from various synthetic methods for producing this compound.

| Method | Nitrating Agent | Solvent | Catalyst | Temperature (°C) | Reaction Time (hours) | Yield (%) |

| Conventional | Concentrated Nitric Acid | Glacial Acetic Acid | None | 20–40 | 2–4 | ~75 |

| Optimized | Acetyl Nitrate | - | Silica Gel | - | - | up to 88 |

| CAN-Mediated | Cerium Ammonium Nitrate | Acetic Acid (5–90% v/v) | PEG-400 | 20–60 | 1.0–2.5 | >85 |

| Low-Temperature | Concentrated Nitric Acid | Dichloromethane | None | 0–5 | 1–2 | ~80–88 |

Experimental Protocols

General Laboratory Safety Precautions

Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, is mandatory. Concentrated acids are corrosive and should be handled with extreme care.

Protocol 1: Nitration with Nitric Acid in Glacial Acetic Acid

Materials:

-

Vanillin

-

Concentrated Nitric Acid (65-70%)

-

Glacial Acetic Acid

-

Ethanol (B145695) (for recrystallization)

-

Ice-cold water

-

Beaker, magnetic stirrer, and stir bar

-

Filtration apparatus

Procedure:

-

In a beaker, dissolve vanillin in glacial acetic acid.

-

Cool the mixture in an ice bath.

-

Slowly add concentrated nitric acid dropwise to the stirred solution while maintaining the temperature between 0-5°C.

-

After the addition is complete, continue stirring at room temperature for 1-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (1:3).[2]

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the yellow solid by filtration and wash it thoroughly with cold water.

-

Recrystallize the crude product from ethanol or a mixture of ethanol and water to obtain pure this compound.[2]

-

Dry the purified crystals. The expected melting point is in the range of 172–178°C.[2]

Protocol 2: Cerium Ammonium Nitrate (CAN) Mediated Nitration

Materials:

-

Vanillin

-

Cerium Ammonium Nitrate (CAN)

-

Acetic Acid (90%)

-

Polyethylene Glycol-400 (PEG-400)

-

Water

-

Round-bottom flask, magnetic stirrer, and stir bar

-

Filtration apparatus

Procedure:

-

In a 25 mL round-bottom flask, add 0.152 g of vanillin (1 mmol), 2 mL of 90% acetic acid, and 0.50 g of PEG-400 (1.25 mmol).[3][4]

-

While stirring, slowly add a solution of 0.09 g of CAN (0.58 mmol) in water dropwise.[4]

-

Monitor the reaction by TLC using an ethyl acetate:petroleum ether (1:1) developing solvent.[3][4][5]

-

Once the reaction is complete, pour the mixture into a sufficient amount of ice water to precipitate a yellow solid.[3][4]

-

Filter the solid and wash it with distilled water 2-3 times to get the crude product.[3][4]

-

The crude product can be further purified by recrystallization. The reported yield is approximately 71%, with a melting point of 177.2-178.6°C.[3]

Characterization of this compound

The synthesized this compound is a yellow crystalline powder.[2] Its identity and purity are confirmed by various analytical techniques.

| Property | Value |

| Molecular Formula | C₈H₇NO₅ |

| Molecular Weight | 197.14 g/mol [2] |

| Appearance | Yellow powder/crystals[1] |

| Melting Point | 172–178 °C[2] |

| Solubility | Sparingly soluble in water; soluble in alkaline solutions and methanol[1] |

Spectroscopic data for characterization includes:

-

¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are used to confirm the chemical structure.[8]

-

UV-Vis Spectroscopy can be used for purity validation, with a λ_max around 320 nm.[2]

Visualization of the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from vanillin.

Caption: General workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from vanillin is a well-established and crucial reaction in organic synthesis. This guide has provided a detailed overview of the various methodologies, offering a comparative analysis of reaction conditions and yields. The provided experimental protocols serve as a practical starting point for laboratory synthesis. The choice of method will depend on factors such as desired yield, purity requirements, and environmental considerations. Further research may focus on developing even more efficient and sustainable synthetic routes.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound|CAS 6635-20-7|Research Chemical [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. Method for preparing 5-nitro vanillin - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN102304051A - Method for preparing 5-nitro vanillin - Google Patents [patents.google.com]

- 6. aca.unram.ac.id [aca.unram.ac.id]

- 7. researchgate.net [researchgate.net]

- 8. This compound(6635-20-7) 13C NMR [m.chemicalbook.com]

Spectroscopic Profile of 5-Nitrovanillin: A Technical Guide

An In-depth Analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) Data of 5-Nitrovanillin for Researchers and Drug Development Professionals.

Introduction

This compound (4-hydroxy-3-methoxy-5-nitrobenzaldehyde) is a nitro-substituted derivative of vanillin (B372448), a phenolic aldehyde. It presents as a yellow crystalline solid and serves as a crucial intermediate in the synthesis of various pharmaceuticals and other organic compounds.[1] Its molecular structure, featuring nitro, hydroxyl, methoxy, and aldehyde functional groups, gives rise to a distinct spectroscopic signature. This guide provides a comprehensive overview of the NMR, IR, and MS data for this compound, along with the experimental protocols for data acquisition.

Chemical Structure and Properties

| Property | Value |

| IUPAC Name | 4-hydroxy-3-methoxy-5-nitrobenzaldehyde |

| CAS Number | 6635-20-7 |

| Molecular Formula | C₈H₇NO₅ |

| Molecular Weight | 197.14 g/mol [1] |

| Appearance | Yellow to yellow-green crystalline powder |

| Melting Point | 177.2 - 178.6 °C[2][3] |

Spectroscopic Data

The following sections detail the nuclear magnetic resonance, infrared, and mass spectrometry data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide valuable information about its proton and carbon framework.

The proton NMR spectrum of this compound in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) exhibits distinct signals corresponding to the aromatic, aldehyde, methoxy, and hydroxyl protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.881 | Singlet | 1H | Aldehyde (-CHO) |

| 8.3-7.8 | Multiplet | 2H | Aromatic (Ar-H) |

| 3.99 | Singlet | 3H | Methoxy (-OCH₃)[2] |

Note: The hydroxyl (-OH) proton signal may be broad and its chemical shift can vary depending on concentration and temperature.

The carbon-13 NMR spectrum provides information on the different carbon environments within the this compound molecule.

(Specific chemical shift data for the ¹³C NMR of this compound in DMSO-d₆ was not available in the searched resources. General ranges for similar aromatic compounds are provided for reference.)

| Chemical Shift (δ) ppm | Assignment (Predicted) |

| 190-200 | Aldehyde Carbonyl (C=O) |

| 110-160 | Aromatic Carbons (C-Ar) |

| 55-65 | Methoxy Carbon (-OCH₃) |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound, typically recorded using a KBr pellet, shows characteristic absorption bands for its key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3203 | Strong, Broad | O-H Stretch (phenolic)[2] |

| 3077 | Medium | C-H Stretch (aromatic)[2] |

| 2945, 2876 | Medium | C-H Stretch (aldehyde & methoxy)[2] |

| 1685 | Strong | C=O Stretch (aldehyde)[2] |

| 1611 | Strong | C=C Stretch (aromatic)[2] |

| 1548 | Strong | N-O Asymmetric Stretch (nitro group)[2] |

| 1335 | Strong | N-O Symmetric Stretch (nitro group)[2] |

| 1269, 1231 | Strong | C-O Stretch (ether and phenol)[2] |

| 1103, 1047, 916 | Medium | C-H Bending and other fingerprint region vibrations[2] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be employed.

| m/z | Relative Intensity | Assignment |

| 197 | High | Molecular Ion [M]⁺ |

| 180 | Medium | [M-OH]⁺ or [M-NH]⁺ |

| 135 | Medium | Further fragmentation |

Note: The fragmentation pattern can vary depending on the ionization technique and energy.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

NMR Spectroscopy

A general protocol for obtaining NMR spectra of an organic compound like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆). The sample should be fully dissolved to ensure a homogeneous solution.

-

Transfer to NMR Tube: Transfer the solution into a clean, dry 5 mm NMR tube.

-

Instrumentation: The spectrum is recorded on a 400 MHz NMR spectrometer.

-

Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard pulse sequences are used for both experiments.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak (DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

FT-IR Spectroscopy (KBr Pellet Method)

The following protocol is used for acquiring an FT-IR spectrum using the KBr pellet technique:

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

-

Pellet Formation: Place the powdered mixture into a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded separately and subtracted from the sample spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS)

A general procedure for ESI-MS analysis is as follows:

-

Sample Preparation: Prepare a dilute solution of this compound (typically in the range of 1-10 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile (B52724) and water with a small amount of formic acid to promote protonation.

-

Infusion: The sample solution is introduced into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: A high voltage is applied to the tip of the infusion needle, causing the sample solution to form a fine spray of charged droplets. The solvent evaporates from these droplets, leading to the formation of gas-phase ions of the analyte.

-

Mass Analysis: The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

References

Physical and chemical properties of 5-Nitrovanillin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physical and chemical properties of 5-Nitrovanillin (CAS No: 6635-20-7), a key intermediate in the pharmaceutical and chemical industries. This document summarizes its core characteristics, experimental protocols for its synthesis and analysis, and its role in significant chemical transformations.

Core Physical and Chemical Properties

This compound, systematically named 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, is a yellow to yellow-green crystalline powder.[1][2] Its molecular structure consists of a vanillin (B372448) core with a nitro group (-NO2) substituted at the 5th position of the benzene (B151609) ring. This substitution significantly influences its chemical reactivity and physical properties.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇NO₅ | [3][4] |

| Molecular Weight | 197.14 g/mol | [3][5] |

| Appearance | Yellow to yellow-green crystalline powder | [1][6] |

| Melting Point | 172-175 °C | [5][7] |

| Boiling Point | 320.9 °C at 760 mmHg | [1][2] |

| Density | 1.456 g/cm³ | [1] |

| Flash Point | 97 °C | [5][7] |

| Water Solubility | 700 mg/L at 23°C | [1][8] |

| Solubility in Organic Solvents | 2.1 g/L at 20 °C | [1][8][9] |

| Sparingly soluble in water, readily soluble in alkali solutions on heating and in methanol.[7][10] |

Table 2: Chromatographic and Spectroscopic Data of this compound

| Technique | Data | Source(s) |

| HPLC | Purity assessment using a C18 column with an acetonitrile (B52724)/water mobile phase. | [10] |

| UV-Vis λmax | 320 nm | [10] |

| ¹H NMR (DMSO-d₆) | Aromatic protons (δ 7.8–8.2 ppm), Aldehyde proton (δ 9.8 ppm) | [10] |

| FT-IR (cm⁻¹) | Nitro (NO₂) stretching at 1520 and 1350 cm⁻¹ | [10] |

Synthesis and Reaction Pathways

This compound is primarily synthesized through the nitration of vanillin. It serves as a crucial precursor in the synthesis of various active pharmaceutical ingredients (APIs), most notably Catechol-O-methyltransferase (COMT) inhibitors like Entacapone, which are used in the management of Parkinson's disease.[11]

// Nodes Vanillin [label="Vanillin", fillcolor="#F1F3F4"]; Nitrating_Agent [label="Nitrating Agent\n(e.g., HNO₃/H₂SO₄ or CAN)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Five_Nitrovanillin [label="this compound", fillcolor="#FBBC05"]; Demethylation [label="Demethylation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; DHNB [label="3,4-Dihydroxy-5-nitrobenzaldehyde\n(DHNB)", fillcolor="#EA4335"]; Reaction_with_N_N_diethylcyanoacetamide [label="Reaction with\nN,N-diethyl-2-cyanoacetamide", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Entacapone [label="Entacapone", fillcolor="#34A853"];

// Edges Vanillin -> Five_Nitrovanillin [label="Nitration"]; Nitrating_Agent -> Vanillin [dir=none]; Five_Nitrovanillin -> DHNB [label=""]; Demethylation -> Five_Nitrovanillin [dir=none]; DHNB -> Entacapone [label=""]; Reaction_with_N_N_diethylcyanoacetamide -> DHNB [dir=none]; } Synthesis and key reaction pathway of this compound.

Experimental Protocols

Synthesis of this compound from Vanillin

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

-

Vanillin

-

Concentrated Nitric Acid (HNO₃)

-

Glacial Acetic Acid

-

Ice-cold water

-

Ethanol (B145695) or Acetic Acid for recrystallization

Procedure:

-

Dissolve vanillin in glacial acetic acid in a suitable reaction vessel.

-

Cool the mixture in an ice bath.

-

Slowly add concentrated nitric acid to the cooled solution while stirring. Maintain the temperature below 10°C.

-

After the addition is complete, continue stirring for a specified period, monitoring the reaction progress using Thin Layer Chromatography (TLC).[10]

-

Once the reaction is complete, pour the reaction mixture into ice-cold water to precipitate the crude this compound.

-

Collect the solid product by filtration and wash it with cold water.

-

Purify the crude product by recrystallization from ethanol or acetic acid to obtain yellow crystals of this compound.[7][10]

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4"]; Dissolve [label="Dissolve Vanillin\nin Glacial Acetic Acid", fillcolor="#FFFFFF", fontcolor="#202124"]; Cool [label="Cool Mixture\n(Ice Bath)", fillcolor="#FFFFFF", fontcolor="#202124"]; Add_HNO3 [label="Slowly Add\nConc. HNO₃", fillcolor="#FFFFFF", fontcolor="#202124"]; Stir [label="Stir and Monitor\n(TLC)", fillcolor="#FFFFFF", fontcolor="#202124"]; Precipitate [label="Precipitate in\nIce-Cold Water", fillcolor="#FFFFFF", fontcolor="#202124"]; Filter [label="Filter and Wash", fillcolor="#FFFFFF", fontcolor="#202124"]; Recrystallize [label="Recrystallize", fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="this compound Product", shape=ellipse, fillcolor="#FBBC05"];

// Edges Start -> Dissolve; Dissolve -> Cool; Cool -> Add_HNO3; Add_HNO3 -> Stir; Stir -> Precipitate; Precipitate -> Filter; Filter -> Recrystallize; Recrystallize -> End; } Experimental workflow for the synthesis of this compound.

Analytical Characterization Workflow

A general workflow for the analytical characterization of synthesized this compound is outlined below.

// Nodes Sample [label="this compound Sample", shape=ellipse, fillcolor="#F1F3F4"]; Purity [label="Purity Analysis", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Structure [label="Structural Elucidation", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Thermal [label="Thermal Properties", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; HPLC [label="HPLC", fillcolor="#FFFFFF", fontcolor="#202124"]; GCMS [label="GC-MS", fillcolor="#FFFFFF", fontcolor="#202124"]; NMR [label="NMR (¹H, ¹³C)", fillcolor="#FFFFFF", fontcolor="#202124"]; FTIR [label="FT-IR", fillcolor="#FFFFFF", fontcolor="#202124"]; MS [label="Mass Spectrometry", fillcolor="#FFFFFF", fontcolor="#202124"]; DSC [label="DSC", fillcolor="#FFFFFF", fontcolor="#202124"]; TGA [label="TGA", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Sample -> Purity; Sample -> Structure; Sample -> Thermal; Purity -> HPLC; Purity -> GCMS; Structure -> NMR; Structure -> FTIR; Structure -> MS; Thermal -> DSC; Thermal -> TGA; } General workflow for the analytical characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

-

Column: C18 reverse-phase column.[10]

-

Mobile Phase: A gradient of acetonitrile and water is typically used.[10]

-

Detection: UV detection at 320 nm.[10]

-

Purpose: To determine the purity of the this compound sample and to quantify it in reaction mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Purpose: To identify and quantify volatile impurities and confirm the molecular weight of this compound. A suitable GC column, such as one with a polar stationary phase, can be used.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA):

-

DSC: Used to determine the melting point and identify any polymorphic transitions. A typical method involves heating the sample at a constant rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen).[10]

-

TGA: Used to evaluate the thermal stability and decomposition profile of this compound. The analysis involves heating the sample at a constant rate and monitoring the mass loss as a function of temperature.

Conclusion

This compound is a versatile and important chemical intermediate with well-defined physical and chemical properties. Its synthesis from vanillin is a standard procedure, and its subsequent conversion to valuable pharmaceutical compounds highlights its significance in drug development. The analytical methods outlined in this guide provide a framework for the quality control and characterization of this compound, ensuring its suitability for research and manufacturing purposes.

References

- 1. This compound | 6635-20-7 | FN03213 | Biosynth [biosynth.com]

- 2. Buy this compound | 6635-20-7 [smolecule.com]

- 3. This compound | 6635-20-7 manufacturer Jay Finechem [jayfinechem.com]

- 4. This compound Supplier & Manufacturer | CAS 6635-20-7 [punagri.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Method for preparing 5-nitro vanillin - Eureka | Patsnap [eureka.patsnap.com]

- 8. This compound | C8H7NO5 | CID 81134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound|CAS 6635-20-7|Research Chemical [benchchem.com]

- 10. This compound | 6635-20-7 [chemicalbook.com]

- 11. innospk.com [innospk.com]

An In-depth Technical Guide to 5-Nitrovanillin: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitrovanillin (4-hydroxy-3-methoxy-5-nitrobenzaldehyde) is a pivotal synthetic intermediate derived from vanillin (B372448). Its discovery through the nitration of vanillin has paved the way for its extensive use in various fields, most notably as a key building block in the synthesis of prominent pharmaceuticals. This technical guide provides a comprehensive overview of the history, discovery, and detailed synthetic methodologies of this compound. It includes a comparative analysis of various synthetic routes, detailed experimental protocols, and its critical role as a precursor in the production of drugs such as Entacapone and Opicapone.

Introduction

This compound is a yellow crystalline solid that holds significant importance in organic synthesis.[1] Structurally, it is a derivative of vanillin with a nitro group (-NO2) substituted at the 5th position of the benzene (B151609) ring, ortho to the hydroxyl group.[2][3] This substitution imparts unique reactivity to the molecule, making it a versatile precursor for a wide range of chemical transformations. The presence of multiple functional groups—aldehyde, hydroxyl, methoxy (B1213986), and nitro groups—allows for selective modifications, leading to the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[2]

This guide delves into the historical context of its discovery, presents a detailed analysis of its synthesis, and outlines its applications in drug development, providing researchers and scientists with a thorough resource on this important chemical compound.

Discovery and History

The history of this compound is intrinsically linked to the chemistry of vanillin itself. While vanillin was first isolated in 1858, its synthetic production began in the 1870s by scientists like Ferdinand Tiemann and Wilhelm Haarmann.[4] The exploration of vanillin's reactivity, including electrophilic aromatic substitution reactions like nitration, was a natural progression of this early research.

While the exact first synthesis of this compound is not definitively documented in a single, seminal publication, early 20th-century research into the nitration of aromatic aldehydes laid the groundwork. One of the earliest and most frequently cited works detailing a clear synthesis and characterization of this compound is the 1935 publication by K. H. Slotta and G. Szyszka in Chemische Berichte.[2] Their work provided a reliable method for the nitration of vanillin to produce this compound, which became a foundational protocol for subsequent research and development.

Physicochemical Properties

This compound exhibits distinct physical and chemical properties that are crucial for its handling, purification, and further reactions.

| Property | Value | Reference |

| Molecular Formula | C₈H₇NO₅ | [2] |

| Molecular Weight | 197.14 g/mol | [2] |

| Appearance | Yellow crystalline powder | [1][5] |

| Melting Point | 172-178 °C | [1] |

| Boiling Point | 320.9 °C at 760 mmHg | [6] |

| Solubility | Sparingly soluble in water; soluble in hot alkali solutions and methanol.[2] | [2] |

| CAS Number | 6635-20-7 | [2] |

Synthesis of this compound: Methodologies and Protocols

The primary route for the synthesis of this compound is the electrophilic nitration of vanillin. Several methods have been developed over the years, aiming to improve yield, purity, and environmental friendliness.

Classical Synthesis: Nitration with Nitric Acid in Acetic Acid

This is the most traditional and widely cited method for the preparation of this compound.

Reaction Scheme:

Experimental Protocol:

-

Dissolution: Dissolve vanillin in glacial acetic acid in a reaction vessel.

-

Cooling: Cool the solution in an ice bath to maintain a low temperature during the exothermic nitration reaction.

-

Addition of Nitrating Agent: Slowly add concentrated nitric acid to the cooled solution with constant stirring. Maintaining a low temperature is crucial to prevent over-nitration and side product formation.

-

Reaction: Allow the reaction to proceed at a controlled temperature (typically below 10°C) for a specified duration.

-

Precipitation: Pour the reaction mixture into ice-cold water to precipitate the crude this compound.

-

Filtration and Washing: Collect the yellow precipitate by filtration and wash it thoroughly with cold water to remove residual acid.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol (B145695) or acetic acid, to obtain pure this compound.[1]

Modern and "Green" Synthetic Approaches

Concerns over the use of strong acids and the generation of acidic waste have led to the development of alternative, more environmentally benign methods.

This method utilizes cerium ammonium (B1175870) nitrate (B79036) as the nitrating agent, often in the presence of a phase transfer catalyst like polyethylene (B3416737) glycol (PEG).[7]

Experimental Protocol:

-

Reactant Mixture: In a round-bottom flask, combine vanillin, acetic acid (as a solvent), and polyethylene glycol-400.

-

Addition of CAN: Slowly add an aqueous solution of cerium ammonium nitrate to the stirred mixture.

-

Reaction Conditions: Maintain the reaction at a specific temperature (e.g., 20-60°C) for 1-2.5 hours.[7]

-

Workup: Pour the reaction mixture into ice water to precipitate the product.

-

Isolation and Purification: Filter the solid, wash with distilled water, and dry to obtain the crude product, which can be further purified by recrystallization.[7]

Comparative Analysis of Synthetic Methods

| Method | Nitrating Agent | Solvent | Catalyst | Temperature | Reaction Time | Yield | Reference |

| Classical | Concentrated HNO₃ | Glacial Acetic Acid | None | 20-40°C | 2-4 hours | ~75% | [1] |

| Acetyl Nitrate | Acetyl Nitrate | - | Silica Gel | - | - | up to 88% | [2] |

| Low-Temperature | HNO₃ | Dichloromethane | None | 0-5°C | 1-2 hours | ~80-88% | [1] |

| CAN-Mediated | Cerium Ammonium Nitrate | Acetic Acid | PEG-400 | 20-60°C | 1.0-2.5 hours | >85% | [1][7] |

Spectroscopic Characterization

The structure of this compound is confirmed through various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: Key peaks include those corresponding to the hydroxyl (-OH), aldehyde (C=O), nitro (N-O), and methoxy (C-O) functional groups.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule, confirming the substitution pattern.[8]

-

Mass Spectrometry (MS): The mass spectrum shows the molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns.[3]

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of several pharmaceuticals, particularly inhibitors of catechol-O-methyltransferase (COMT), which are used in the treatment of Parkinson's disease.[2]

Precursor to Entacapone

Entacapone is a COMT inhibitor that helps to improve the effectiveness of levodopa, a primary treatment for Parkinson's disease. The synthesis of Entacapone typically begins with the demethylation of this compound.[9]

Synthetic Workflow for Entacapone from this compound:

Precursor to Opicapone

Opicapone is another COMT inhibitor with a long duration of action. A patented synthetic route for Opicapone also utilizes this compound as a starting material.[2]

Synthetic Workflow for Opicapone from this compound:

Conclusion

This compound, a derivative of the widely available natural product vanillin, has a rich history rooted in the early explorations of aromatic chemistry. Its synthesis, primarily through the nitration of vanillin, has been refined over the decades to improve efficiency and sustainability. The unique arrangement of its functional groups makes it an invaluable precursor in the synthesis of complex organic molecules, most notably in the pharmaceutical industry for the production of COMT inhibitors for Parkinson's disease. This guide has provided a comprehensive overview of its discovery, synthesis, and applications, underscoring its continued importance in modern organic and medicinal chemistry.

References

- 1. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aca.unram.ac.id [aca.unram.ac.id]

- 3. CN102304051A - Method for preparing 5-nitro vanillin - Google Patents [patents.google.com]

- 4. Amber - Wikipedia [en.wikipedia.org]

- 5. Transforming a Historical Chemical Synthetic Route for Vanillin Starting from Renewable Eugenol to a Cell‐Free Bi‐Enzymatic Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Method for preparing 5-nitro vanillin - Eureka | Patsnap [eureka.patsnap.com]

- 7. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.journalagent.com [pdf.journalagent.com]

- 9. XVI.—The nitration of β-naphthoic acid and some new amino- and nitro-naphthoic acids - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility of 5-Nitrovanillin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Nitrovanillin (CAS 6635-20-7), a critical synthetic intermediate in organic and medicinal chemistry.[1] Understanding its solubility profile is paramount for its application in the synthesis of active pharmaceutical ingredients (APIs), including catechol-O-methyltransferase (COMT) inhibitors like entacapone (B1671355) and opicapone, which are used in Parkinson's disease treatment.[1][2][3] This document presents quantitative solubility data, detailed experimental methodologies, and logical workflows to aid researchers in its effective utilization.

Overview of this compound

This compound, chemically known as 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, is a yellow crystalline powder derived from the nitration of vanillin.[1][2] Its structure incorporates several reactive functional groups: an aldehyde, a hydroxyl, a methoxy, and a nitro group, making it a versatile precursor for a wide range of organic compounds.[1][2]

Chemical Structure:

Quantitative Solubility Data

The solubility of this compound varies significantly across different solvents, a key consideration for reaction setup, purification, and formulation. The following table summarizes available quantitative and qualitative solubility data.

| Solvent | Solubility | Temperature | Observations | Reference |

| Dimethyl Sulfoxide (DMSO) | >100 mg/mL | 25°C | Preferred for reactions requiring high solubility. | [1] |

| Ethanol | ~50 mg/mL | 25°C | Recrystallization yields needle-like crystals. | [1][2][4] |

| Methanol | Readily Soluble | Not Specified | Readily dissolves. | [1][2][4] |

| Generic "Organic Solvents" | 2.1 g/L (2.1 mg/mL) | 20°C | General value for organic solvents. | [5][6] |

| Water | <1 mg/mL | 25°C | Sparingly soluble. | [1] |

| Water | 700 mg/L (0.7 mg/mL) | 23°C | Sparingly soluble. | [5][6][7] |

| Acetone | Soluble | Not Specified | General qualitative data. | [8] |

| Acetic Acid | Soluble | Not Specified | Recrystallization yields pale yellow plate-like crystals. | [2][4] |

| Alkaline Solutions | Readily Soluble | Not Specified | Dissolves readily, particularly with heating. | [1][2][4] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound, based on the standard "shake-flask" method.[1] This method is a reliable technique for establishing equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (purity >98%)

-

Solvent of interest (e.g., Ethanol, HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or sealed test tubes

-

Orbital shaker with temperature control

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of this compound to a series of scintillation vials. An amount that will not completely dissolve is required to ensure saturation.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the chosen solvent into each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution is saturated.

-

Phase Separation: After equilibration, remove the vials from the shaker and let them stand undisturbed in a temperature-controlled bath for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Avoid disturbing the undissolved solid.

-

Filtration: Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any suspended microparticles.

-

Dilution: Accurately dilute the filtered saturate with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis).

-

Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or g/L.

Visualizations: Workflows and Relationships

Visual diagrams are essential for understanding complex processes. The following diagrams, created using the DOT language, illustrate key experimental and logical workflows relevant to this compound.

Caption: Experimental workflow for determining this compound solubility.

Caption: Logical relationship diagram for a qualitative solubility test.

Caption: Role of this compound as a precursor in drug development.

References

- 1. This compound|CAS 6635-20-7|Research Chemical [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound Supplier & Manufacturer | CAS 6635-20-7 [punagri.com]

- 4. innospk.com [innospk.com]

- 5. This compound|lookchem [lookchem.com]

- 6. This compound CAS#: 6635-20-7 [m.chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. CAS 6635-20-7: this compound | CymitQuimica [cymitquimica.com]

The Multifaceted Biological Activities of 5-Nitrovanillin and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitrovanillin (4-hydroxy-3-methoxy-5-nitrobenzaldehyde) is a nitrated derivative of vanillin (B372448), a well-known flavoring agent. The introduction of a nitro group to the vanillin scaffold significantly alters its electronic and steric properties, leading to a diverse range of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of this compound and its key derivatives, including Schiff bases and hydrazones. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Data Presentation: A Quantitative Overview of Biological Activities

The biological efficacy of this compound and its derivatives has been quantified across various assays. The following tables summarize the reported anticancer and antimicrobial activities, providing a comparative analysis of their potency.

Table 1: Anticancer Activity of this compound and Its Derivatives (IC₅₀ values in µM)

| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |

| This compound Schiff Bases | |||

| (E)-4-((4-hydroxy-3-methoxy-5-nitrobenzylidene)amino)-N-(pyridin-2-yl)benzenesulfonamide | MCF-7 (Breast) | Data Not Quantified | [1] |

| 5-chloro-2-((4-nitrobenzylidene)amino)benzoic acid | TSCCF (Tongue Squamous Cell Carcinoma) | 446.68 µg/mL | [2] |

| Vanillin Derivatives (for comparison) | |||

| Vanillin-derived Chalcone | - | < 5.74 | |

| Vanillin Hydrazone | MDA-MB-231 (Breast) | < 40% viability at 50 µg/mL | |

| o-Vanillin Schiff Base (L5) | HeLa (Cervical), MCF-7 (Breast) | < 10 | [3] |

| Oxovanadium(IV) Complex 1 | BEL-7402, HUH-7, HepG2 (Liver) | 1.68 - 55.40 | [4] |

| Oxovanadium(IV) Complex 2 | BEL-7402, HUH-7, HepG2 (Liver) | 1.68 - 55.40 | [4] |

Note: The data for some this compound derivatives is qualitative or not expressed in µM and is included for completeness. Further research is needed to establish a more comprehensive quantitative profile.

Table 2: Antimicrobial Activity of this compound and Its Derivatives (MIC values in µg/mL)

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| This compound | S. aureus | - (32 mm inhibition zone) | [5] |

| B. cereus | - (38 mm inhibition zone) | [5] | |

| This compound Hydrazones | |||

| Hydrazone 7g | E. coli, P. aeruginosa, A. niger | 200 | [6] |

| Hydrazone 7c | B. subtilis, S. cerevisiae | 200 | [6] |

| Nitrofurantoin Hydrazones (for comparison) | |||

| Compound 24 | S. epidermidis, S. aureus, B. subtilis, B. cereus | 0.48 - 15.62 | [7] |

| Compound 25 | S. epidermidis, S. aureus, B. subtilis, B. cereus | 0.48 - 15.62 | [7] |

| Compound 26 | S. epidermidis, S. aureus, B. subtilis, B. cereus | 0.48 - 15.62 | [7] |

| Pyrazoline and Hydrazone Derivatives | |||

| Compound 22 | E. faecalis | 32 | [8] |

| Compound 24 | E. faecalis | 32 | [8] |

| Compound 5 | S. aureus | 64 | [8] |

| Compound 19 | S. aureus | 64 | [8] |

| Compound 24 | S. aureus | 64 | [8] |

| Compound 22 | B. subtilis | 64 | [8] |

| Compound 26 | B. subtilis | 64 | [8] |

| Compound 5 | C. albicans | 64 | [8] |

Note: Inhibition zone diameters indicate activity but are not direct MIC values. The presented MIC values for hydrazones are for derivatives of 4-hydroxy-3-nitrobenzaldehyde (B41313) and other nitro-containing scaffolds, highlighting the potential of this class of compounds.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its derivatives, as well as for the evaluation of their biological activities.

Synthesis Protocols

This protocol describes the nitration of vanillin to produce this compound.[9]

-

Materials: Vanillin, Nitric acid (HNO₃), Dichloromethane (B109758) (DCM).

-

Procedure:

-

Dissolve 75 mmol of vanillin in 55 mL of dichloromethane in a flask and cool the solution to 0-5°C in an ice bath.

-

Slowly add 12 mL of nitric acid dropwise to the cooled solution while stirring.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 20 minutes.

-

Add 25 mL of ice-cold water to the reaction mixture and leave it to stand for 2 hours to allow for precipitation.

-

Collect the precipitate by filtration and recrystallize it from ethanol (B145695) to obtain pure this compound.

-

Characterize the product by determining its melting point and using spectroscopic techniques such as FT-IR and Mass Spectrometry.

-

This protocol outlines the general procedure for the condensation reaction between this compound and an aromatic amine to form a Schiff base.[10]

-

Materials: this compound, Aromatic amine, Dichloromethane (DCM), Acetic acid (catalyst), Anhydrous Magnesium Sulfate (B86663) (MgSO₄).

-

Procedure:

-

To a solution of this compound (1 equivalent) in dichloromethane, add the desired aromatic amine (1.1 equivalents).

-

Add a catalytic amount of glacial acetic acid and anhydrous magnesium sulfate as a drying agent.

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, filter the reaction mixture to remove the drying agent.

-

Wash the filtrate with a dilute acid solution and then with water.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude Schiff base.

-

Purify the product by recrystallization or column chromatography.

-

This protocol provides a general method for the synthesis of hydrazones from this compound and a hydrazide.[1][11]

-

Materials: this compound, Hydrazide (e.g., isonicotinic hydrazide), Ethanol or Methanol, Glacial Acetic Acid (catalyst).

-

Procedure:

-

Dissolve equimolar amounts of this compound and the selected hydrazide in ethanol or methanol.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 2-6 hours. Monitor the reaction progress using TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated product is collected by filtration, washed with cold ethanol, and dried.

-

If no precipitate forms, the solvent is evaporated under reduced pressure, and the residue is purified by recrystallization.

-

Biological Assay Protocols

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of compounds on cancer cell lines.[2]

-

Materials: Cancer cell lines, Culture medium, this compound derivatives, MTT solution (5 mg/mL in PBS), Dimethyl sulfoxide (B87167) (DMSO), 96-well plates.

-

Procedure:

-

Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

This protocol describes the agar (B569324) disk diffusion method to assess the antimicrobial activity of the synthesized compounds.[5]

-

Materials: Bacterial or fungal strains, Mueller-Hinton agar (for bacteria) or Potato Dextrose Agar (for fungi), Sterile paper discs, this compound derivatives.

-

Procedure:

-

Prepare a standardized inoculum of the test microorganism.

-

Spread the inoculum evenly onto the surface of the agar plate.

-

Impregnate sterile paper discs with known concentrations of the test compounds.

-

Place the impregnated discs on the surface of the inoculated agar plates.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measure the diameter of the zone of inhibition around each disc. A larger zone of inhibition indicates greater antimicrobial activity.

-

This protocol outlines a method to evaluate the inhibitory effect of compounds on the enzyme tyrosinase.

-

Materials: Mushroom tyrosinase, L-DOPA (substrate), Phosphate (B84403) buffer (pH 6.8), this compound derivatives, 96-well plate, Microplate reader.

-

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing phosphate buffer and the test compound at various concentrations.

-

Add the tyrosinase enzyme solution to each well and pre-incubate for a short period.

-

Initiate the reaction by adding the L-DOPA substrate solution.

-

Monitor the formation of dopachrome (B613829) by measuring the absorbance at 475 nm at regular intervals.

-

Calculate the percentage of tyrosinase inhibition and determine the IC₅₀ value.

-

This protocol describes an assay to measure the inhibition of Catechol-O-Methyltransferase (COMT).[12]

-

Materials: Recombinant human S-COMT, S-adenosyl-L-methionine (SAM), A catechol substrate (e.g., 3,4-dihydroxybenzoic acid), Magnesium chloride (MgCl₂), Buffer solution, this compound derivatives.

-

Procedure:

-

Prepare a reaction mixture containing the buffer, MgCl₂, the catechol substrate, and various concentrations of the test compound.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding the COMT enzyme and SAM.

-

Incubate the reaction at 37°C for a specific time.

-

Stop the reaction and quantify the amount of the methylated product formed using a suitable method (e.g., HPLC or a fluorescence-based assay).

-

Calculate the percentage of COMT inhibition and determine the IC₅₀ value.

-

Mandatory Visualization

This section provides diagrams generated using the DOT language to illustrate key signaling pathways and experimental workflows.

Signaling Pathway Diagrams

Caption: Competitive inhibition of COMT by a this compound derivative.

Caption: Inhibition of Tyrosinase, a key enzyme in melanin synthesis.

Experimental Workflow Diagrams

Caption: Workflow for determining cytotoxicity using the MTT assay.

Caption: General workflow for the synthesis of Schiff bases and hydrazones.

Conclusion

This compound and its derivatives, particularly Schiff bases and hydrazones, represent a promising class of compounds with a wide spectrum of biological activities. Their demonstrated anticancer, antimicrobial, and enzyme-inhibitory properties warrant further investigation. This technical guide has provided a comprehensive overview of the current state of research, including quantitative data, detailed experimental protocols, and visual representations of key mechanisms and workflows. It is hoped that this resource will facilitate future research and development efforts in harnessing the therapeutic potential of these versatile molecules. Further studies focusing on structure-activity relationships, optimization of lead compounds, and in vivo efficacy are crucial next steps in translating the promising in vitro activities of this compound derivatives into tangible clinical applications.

References

- 1. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and In Vitro Antitumor Activity of Two Mixed-Ligand Oxovanadium(IV) Complexes of Schiff Base and Phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. vjs.ac.vn [vjs.ac.vn]

- 7. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. turkjps.org [turkjps.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

Potential Research Areas for 5-Nitrovanillin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitrovanillin (4-hydroxy-3-methoxy-5-nitrobenzaldehyde) is a nitrated derivative of vanillin (B372448), a well-known flavoring agent.[1] The introduction of a nitro group to the vanillin core significantly alters its electronic properties and reactivity, making it a versatile intermediate in organic synthesis and a molecule of considerable interest in medicinal chemistry.[1][2] This technical guide provides a comprehensive overview of the potential research areas for this compound, focusing on its synthesis, chemical properties, and diverse biological activities. The document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols and insights into its mechanism of action.

Physicochemical Properties and Synthesis

This compound is a yellow crystalline powder with a molecular formula of C₈H₇NO₅ and a molecular weight of 197.14 g/mol .[1] It is sparingly soluble in water but soluble in organic solvents like ethanol (B145695) and acetic acid.[2]

Physicochemical Data

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇NO₅ | [1] |

| Molecular Weight | 197.14 g/mol | [1] |

| Melting Point | 172-178 °C | [1] |

| Appearance | Yellow crystalline powder | [1] |

| Solubility | Sparingly soluble in water | [2] |

Synthesis of this compound

The most common method for synthesizing this compound is through the electrophilic nitration of vanillin. Several protocols exist, with variations in the nitrating agent and reaction conditions, leading to different yields.

Experimental Protocol: Nitration of Vanillin

-

Method 1: Using Nitric Acid in Acetic Acid

-

Dissolve vanillin in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a mixture of concentrated nitric acid and glacial acetic acid dropwise while maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir at room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the yellow precipitate, wash with cold water, and dry.

-

Recrystallize from ethanol or acetic acid to obtain pure this compound. This method typically yields around 75%.[2]

-

-

Method 2: Using Acetyl Nitrate (B79036) with a Silica (B1680970) Gel Catalyst

-

Prepare acetyl nitrate by reacting acetic anhydride (B1165640) with nitric acid at a low temperature.

-

Adsorb the vanillin onto silica gel.

-

Add the silica gel with the adsorbed vanillin to a solution of acetyl nitrate in a suitable solvent (e.g., dichloromethane).

-

Stir the reaction mixture at room temperature.

-

After the reaction is complete (monitored by TLC), filter the silica gel and wash it with a solvent.

-

Evaporate the solvent to obtain the crude product.

-

Purify by recrystallization. This method can achieve yields of up to 88%.[1]

-

Key Research Areas and Applications

This compound's rich chemistry, stemming from its multiple functional groups (aldehyde, hydroxyl, methoxy, and nitro), makes it a valuable starting material for the synthesis of a wide range of biologically active molecules.[1]

Central Nervous System: COMT Inhibition for Parkinson's Disease

A major application of this compound is in the synthesis of Catechol-O-methyltransferase (COMT) inhibitors, such as Entacapone (B1671355), which are used in the treatment of Parkinson's disease.[3] COMT is an enzyme that degrades levodopa (B1675098), a primary medication for Parkinson's, in the periphery, reducing its bioavailability in the brain.[3][4] By inhibiting COMT, drugs like Entacapone increase the plasma half-life of levodopa, allowing more of it to reach the brain.[3][4]

Signaling Pathway: Mechanism of COMT Inhibition by Entacapone

Caption: COMT inhibition by Entacapone increases levodopa bioavailability in the brain.

Experimental Protocol: Synthesis of Entacapone from this compound

This is a multi-step synthesis that involves the demethylation of this compound followed by a Knoevenagel condensation.

-

Demethylation of this compound to 3,4-dihydroxy-5-nitrobenzaldehyde (B193609):

-

Suspend this compound in a suitable solvent like pyridine.

-

Add a Lewis acid, such as anhydrous aluminum chloride, portion-wise at a low temperature (e.g., 5-10°C).

-

Heat the mixture (e.g., to 50-55°C) and monitor the reaction by TLC.

-

After completion, cool the reaction and quench with water and concentrated hydrochloric acid.

-

Extract the product with a solvent like ethyl acetate, wash, dry, and crystallize.[5]

-

-

Knoevenagel Condensation to form Entacapone:

-

Dissolve 3,4-dihydroxy-5-nitrobenzaldehyde and N,N-diethyl-2-cyanoacetamide in a solvent like toluene (B28343).

-

Add a catalytic amount of a base, such as piperidine.

-

Reflux the mixture and remove the water formed azeotropically.

-

After the reaction is complete, add glacial acetic acid and cool the mixture to precipitate Entacapone.

-

Filter the product, wash with toluene and water, and dry.[5]

-

Oncology: Anticancer Potential of this compound Derivatives

Derivatives of this compound, particularly Schiff bases, have demonstrated promising anticancer activity.[6] These compounds have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines. The mechanism of action is thought to involve the modulation of key signaling pathways involved in cell proliferation and survival.[7]

Signaling Pathway: Postulated Anticancer Mechanism of a this compound Derivative

Caption: A potential anticancer pathway for a this compound derivative.

Experimental Protocol: Evaluation of Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8]

-

Cell Seeding: Seed cancer cells (e.g., HT-29 colon cancer cells) in a 96-well plate at a suitable density and incubate for 24 hours.[8]

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative (dissolved in a suitable solvent like DMSO) and incubate for a specified period (e.g., 24, 48, or 72 hours).[8]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.[8]

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[8]

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data: Anticancer Activity of Vanillin Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference(s) |

| Vanillin Derivative (60c) | Ca9-22 (Oral Squamous Carcinoma) | Lower than 5-Fluorouracil | [9] |

| Vanillin-substituted indolin-2 derivative | MCF-7 (Breast Cancer) | Potent and Selective | [9] |

Infectious Diseases: Antimicrobial Activity

Schiff base derivatives of this compound have exhibited significant antimicrobial activity against a range of bacteria and fungi.[10][11] The imine group (-C=N-) in the Schiff base structure is believed to be crucial for their biological activity. The mechanism may involve the disruption of the microbial cell membrane or the inhibition of essential enzymes.[12]

Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: A typical workflow for antimicrobial susceptibility testing.

Experimental Protocol: Antimicrobial Susceptibility Testing (Disk Diffusion Method)

-

Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., E. coli, S. aureus) equivalent to a 0.5 McFarland standard.[13][14]

-

Inoculate Plate: Uniformly streak the microbial suspension onto the surface of a Mueller-Hinton agar plate.[13][14]

-

Apply Discs: Impregnate sterile paper discs with a known concentration of the this compound derivative and place them on the inoculated agar surface.[13][14]

-

Incubate: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[13]

-

Measure Inhibition Zones: Measure the diameter of the clear zone of growth inhibition around each disc in millimeters.[13]

Quantitative Data: Antimicrobial Activity of Vanillin Derivatives

| Compound | Microorganism | Zone of Inhibition (mm) | Reference(s) |

| Vanillin Schiff Base (SB-2) | ESBL E. coli | 16.5 | [15] |

| Vanillin Schiff Base (SB-3) | ESBL K. pneumoniae | 15.0 | [15] |

Other Potential Research Areas

-

Anti-glycation Agents: Derivatives of this compound have shown potential as anti-glycation agents, which could be relevant for research in diabetes and its complications.[1]

-

Chemosensors: The nitro group in this compound can undergo color changes upon reduction, suggesting its potential use as a redox indicator or in the development of chemosensors for detecting specific analytes.[16]

-

Materials Science: The aromatic structure and electron-withdrawing properties of this compound make it a candidate for the development of novel photoactive materials and optoelectronic devices.[17]

Conclusion